3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
Description
The compound 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic molecule featuring a fused azetidine, imidazole, thiadiazole, and diazine framework.
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-12-20-17(23-9-13(10-23)8-22-7-6-19-11-22)16-14-4-2-3-5-15(14)24-18(16)21-12/h6-7,11,13H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWFHYJGVJOARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CC(C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiadiazole and Thiazole Derivatives
Compounds 9b and 12a () share structural motifs with the target compound, particularly in their heterocyclic cores and antitumor activity:
Key Observations :
- The thiazole derivative 12a exhibits superior activity compared to thiadiazole 9b , highlighting the impact of heterocycle choice on potency.
- The target compound’s azetidine-imidazole substituent may enhance target selectivity due to increased steric bulk and hydrogen-bonding capacity compared to phenyl/triazole groups in 9b and 12a .
Azetidine-Containing Analogues
Azetidine derivatives from (e.g., azetidin-2-ones) differ in substitution patterns but share conformational constraints:
Key Observations :
- The target compound’s imidazole-methyl group may improve solubility and bioavailability compared to benzimidazole-based azetidinones.
Tricyclic Heterocycles
The compound 5-thia-2,7,9-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-3-one () shares a tricyclic scaffold but differs in heteroatom placement:
| Compound | Formula | CAS No. | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₅N₅S | Not reported | Azetidine-imidazole, methyl | — |
| 5-thia-2,7,9-triazatricyclo... | C₈H₅N₃OS | 88482-79-5 | Thiazolo-imidazo-pyridinone |
Key Observations :
- The target compound’s larger tricyclic system (13-membered vs. 12-membered) and additional nitrogen atoms may enhance binding to larger enzymatic pockets.
Structure-Activity Relationship (SAR) Insights
- Heterocycle Core : Thiazoles (e.g., 12a ) show higher antitumor activity than thiadiazoles (9b ), likely due to improved electronic profiles .
- Substituent Effects : Bulky groups (e.g., azetidine-imidazole in the target compound) may influence pharmacokinetics by reducing metabolic degradation .
- Tricyclic Systems : Increased ring strain in smaller tricycles (e.g., ) may limit stability, whereas the target compound’s larger framework could offer better conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
